
2-Hexynyl-NECA
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry
In chemical research, HENECA is utilized as a selective A2A receptor agonist. It serves as a valuable tool for studying receptor interactions and signaling pathways related to adenosine receptors. The compound's ability to selectively engage with these receptors allows researchers to dissect the role of adenosine in various biochemical processes.
Biology
HENECA has significant implications in biological studies, particularly those focused on cellular signaling pathways. It has been shown to:
- Increase cAMP Accumulation: This effect is crucial for understanding signaling mechanisms in different cell types.
- Inhibit Superoxide Anion Production: This property suggests potential applications in oxidative stress-related research.
Medicine
The therapeutic potential of HENECA is notable, especially regarding its antiaggregatory activity. Key applications include:
- Antithrombotic Therapy: Studies indicate that HENECA enhances the antithrombotic properties of P2Y12 inhibitors like cangrelor and prasugrel. In experimental models, it has improved platelet inhibition rates when combined with these agents, suggesting its role in dual antiplatelet therapy (DAPT) .
Industry
In pharmaceutical development, HENECA's selective receptor activity makes it a candidate for developing new drugs targeting cardiovascular diseases and other conditions influenced by adenosine signaling. Its pharmacological profile indicates potential applications in:
- Cardiovascular Diseases: As a component of antithrombotic therapies.
- Respiratory Disorders: Investigating its effects on chemoreceptor activity may lead to treatments for conditions like apnea .
Case Study 1: Antithrombotic Properties
A study investigated the effects of HENECA on thrombosis using a ferric chloride-induced model in mice. Results showed that chronic administration significantly enhanced the antithrombotic effects of P2Y12 inhibitors without markedly affecting blood pressure or blood-brain barrier permeability at therapeutic doses .
Case Study 2: Cancer Research
Research into the synergistic effects of HENECA with existing anticancer agents revealed its potential to enhance anti-proliferative effects in multiple myeloma models. This suggests that HENECA could be integrated into treatment regimens for certain cancers .
Mecanismo De Acción
HENECA ejerce sus efectos uniéndose selectivamente a los receptores de adenosina A2A. Esta unión aumenta los niveles intracelulares de cAMP, lo que a su vez inhibe la liberación de MMP-3 inducida por TNFα e induce la producción de Aβ42 en células SH-SY5Y . Los objetivos moleculares involucrados incluyen los receptores de adenosina A2A, la adenilato ciclasa y la vía de señalización de cAMP .
Análisis Bioquímico
Biochemical Properties
2-Hexynyl-NECA is known to interact with adenosine receptors, specifically the A2A and A3 subtypes . These interactions play a crucial role in various biochemical reactions. The compound’s high affinity for these receptors allows it to effectively inhibit the binding of radioligands to A1 and A2 receptors .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with adenosine receptors. For instance, it has been shown to increase cAMP accumulation and inhibit platelet aggregation . These effects influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to adenosine receptors, particularly the A2A and A3 subtypes . This binding interaction can lead to the activation or inhibition of enzymes, changes in gene expression, and other molecular effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage . For instance, it was found to be the most potent adenosine compound currently available, with IC50 values of 0.10 and 0.07 μM in human and rabbit platelets, respectively .
Metabolic Pathways
Given its interactions with adenosine receptors, it is likely that it plays a role in adenosine-related metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with adenosine receptors
Subcellular Localization
Given its interactions with adenosine receptors, it is likely that it is localized to areas of the cell where these receptors are present .
Métodos De Preparación
HENECA se sintetiza a través de rutas sintéticas lineales y convergentes. El enfoque lineal implica ocho pasos sintéticos a partir de la guanosina, obteniendo 2-yodoadenosina-5'-N-etilcarboxamida como intermedio, que luego se convierte en HENECA . El enfoque convergente, aunque más corto con cinco pasos, procede con un rendimiento global más bajo . Los métodos de producción industrial suelen seguir estas rutas sintéticas, optimizando las condiciones de reacción para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
HENECA experimenta varias reacciones químicas, que incluyen:
Oxidación: HENECA se puede oxidar bajo condiciones específicas, aunque los estudios detallados sobre esta reacción son limitados.
Sustitución: HENECA puede sufrir reacciones de sustitución, particularmente en el grupo hexinilo, en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes para la oxidación y nucleófilos para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
HENECA se compara con otros agonistas del receptor de adenosina como NECA (N-etilcarboxamidoadenosina) y CGS 21680 (2-[(4-(2-carboxietil)fenil)etilamino]adenosina-5'-N-etiluronamida) . Si bien NECA y CGS 21680 también se dirigen a los receptores de adenosina, HENECA muestra una mayor selectividad para los receptores A2A sobre los receptores A1 . Esta selectividad hace que HENECA sea único y valioso para aplicaciones de investigación específicas.
Compuestos similares
- NECA (N-etilcarboxamidoadenosina)
- CGS 21680 (2-[(4-(2-carboxietil)fenil)etilamino]adenosina-5'-N-etiluronamida)
- CCPA (2-cloro-N6-ciclopentiladenosina)
Las propiedades únicas de HENECA y su alta selectividad para los receptores A2A lo convierten en un compuesto valioso en varios campos de investigación científica.
Actividad Biológica
2-Hexynyl-NECA (also known as HE-NECA) is a selective agonist for the A2A and A3 subtypes of adenosine receptors. Its pharmacological profile highlights its potential therapeutic applications, particularly in cardiovascular and neurological contexts. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.
This compound interacts primarily with the A2A and A3 adenosine receptors, leading to various biochemical responses:
- Receptor Binding : Upon binding to A2A receptors, HE-NECA initiates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels. This increase in cAMP is crucial for mediating several physiological effects, including inhibition of platelet aggregation and modulation of neurotransmitter release .
- Cellular Effects : In vitro studies have shown that HE-NECA enhances cAMP accumulation and inhibits superoxide anion production in various cell types. This suggests its role in cellular signaling pathways related to inflammation and thrombosis .
Pharmacological Properties
The pharmacological properties of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential:
- Antithrombotic Efficacy :
- Platelet Aggregation Studies :
- Chronic Administration Effects :
Propiedades
IUPAC Name |
(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEACFAXFCKCHZ-MOROJQBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCC)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276119 | |
Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141018-30-6 | |
Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141018-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexynyladenosine-5'-N-ethylcarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141018306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: HE-NECA is a selective agonist of the adenosine A2A receptor. [, , , , ] Upon binding to A2A receptors, HE-NECA initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. [, , ] This increase in cAMP has various downstream effects, depending on the cell type. In platelets, for example, increased cAMP levels lead to inhibition of platelet aggregation and decreased thrombus formation. [, , ]
ANone: HE-NECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) has the following characteristics:
A: This finding suggests a potential interaction between caffeine consumption and HE-NECA's effects. [, ] Individuals who consume caffeine chronically might experience a heightened response to HE-NECA due to the increased number and sensitivity of A2A receptors. This could have implications for potential therapeutic applications of HE-NECA, particularly in individuals with varying caffeine consumption habits.
A: HE-NECA, when administered, has been observed to cause a decrease in blood pressure (hypotension), particularly when given as a bolus. [] This effect is likely related to its interaction with adenosine receptors in the cardiovascular system. While the research suggests that chronic administration at lower doses may result in less pronounced hypotension, this effect needs to be carefully considered in potential therapeutic applications. []
A: In vitro studies using flow conditions showed that HE-NECA enhanced the antithrombotic activity of P2Y12 inhibitors, such as cangrelor and prasugrel. [] This effect is likely due to a decrease in fibrinogen density within the thrombus, potentially making it less stable. [] This suggests that HE-NECA could be considered as a component of dual anti-platelet therapy alongside P2Y12 inhibitors.
A: While HE-NECA can induce effects in the central nervous system, studies suggest that it does not significantly affect blood-brain barrier permeability at antithrombotic doses. [] This is an important consideration for minimizing potential central nervous system side effects.
ANone: While not explicitly detailed in the provided research, common analytical techniques for studying HE-NECA include:
ANone: Given its pharmacological profile, HE-NECA holds promise in various areas of research, including:
- Cardiovascular Diseases: Investigating its potential as an antithrombotic agent, particularly in combination with P2Y12 inhibitors. []
- Multiple Myeloma: Exploring its synergistic anti-proliferative effects with existing anti-cancer agents. []
- Respiratory Disorders: Understanding its role in modulating chemoreceptor activity and its potential implications for treating apnea. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.